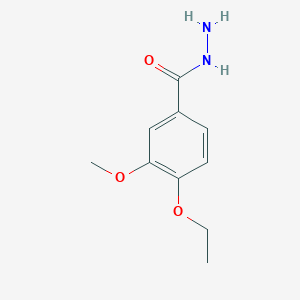

4-Ethoxy-3-methoxybenzohydrazide

Beschreibung

Overview of the Benzohydrazide (B10538) Scaffold in Medicinal Chemistry and its Therapeutic Potential

The benzohydrazide scaffold, characterized by a benzene (B151609) ring attached to a hydrazide moiety (-CONHNH2), is a cornerstone in medicinal chemistry. This structural motif is prized for its ability to form stable complexes with metal ions and to participate in hydrogen bonding, which is crucial for interacting with biological targets such as enzymes and receptors.

The therapeutic potential of benzohydrazide derivatives is remarkably broad, encompassing a range of activities:

Antimicrobial Activity: Many benzohydrazide derivatives exhibit potent antibacterial and antifungal properties. They are known to be effective against various strains of bacteria and fungi, with some compounds showing greater efficacy than standard drugs. bohrium.com The active pharmacophore, -CONH-N=CH-, is considered largely responsible for these properties. derpharmachemica.com

Anticancer Activity: Researchers have reported significant anticancer and antitumor activities for various benzohydrazide derivatives. derpharmachemica.com Some have shown potent inhibitory activity against specific cancer cell lines. nih.gov

Antitubercular Activity: The benzohydrazone moiety is a common feature in many antitubercular agents. derpharmachemica.com The discovery of isoniazid, a cornerstone in tuberculosis treatment, highlighted the potent antimycobacterial potential of the hydrazide group. brieflands.comjohnshopkins.edu

Other Biological Activities: The versatility of the benzohydrazide scaffold extends to anticonvulsant, anti-inflammatory, antiviral, antimalarial, and antioxidant properties. derpharmachemica.com

The ease of synthesis and the ability to introduce a wide variety of substituents onto the phenyl ring allow for the creation of large libraries of compounds for screening, making the benzohydrazide scaffold a highly attractive starting point for drug discovery programs. bohrium.com

Structural Classification and Significance of 4-Ethoxy-3-methoxybenzohydrazide

This compound belongs to the class of disubstituted benzohydrazides. Its structure features a benzene ring substituted at the 4-position with an ethoxy group (-OCH2CH3) and at the 3-position with a methoxy (B1213986) group (-OCH3).

Structural Features:

| Feature | Description |

| Core Scaffold | Benzohydrazide |

| Substituent at C4 | Ethoxy group |

| Substituent at C3 | Methoxy group |

| Chemical Formula | C10H14N2O3 |

| Molecular Weight | 210.23 g/mol |

Data based on general chemical principles.

The significance of this particular substitution pattern can be inferred from related compounds. The presence of alkoxy groups, like methoxy and ethoxy, on the phenyl ring is known to influence the electronic and lipophilic properties of the molecule. This can, in turn, affect its pharmacokinetic and pharmacodynamic profile, including its ability to cross cell membranes and bind to target proteins. For instance, the precursor molecule, 4-ethoxy-3-methoxybenzaldehyde (B93258), is a key intermediate in the synthesis of various biologically active compounds. nih.govgoogle.comprepchem.comnih.gov

Historical Development and Emerging Research Areas of Benzohydrazide Derivatives

The history of benzohydrazide derivatives in medicine is most famously marked by the discovery of isoniazid's antitubercular activity in the mid-20th century. Isoniazid, or isonicotinic acid hydrazide, was first synthesized in 1912 but its potent effect against Mycobacterium tuberculosis was only uncovered in the late 1940s and early 1950s. brieflands.comwikipedia.orgnih.gov This discovery was a landmark in the fight against tuberculosis and spurred extensive research into the therapeutic potential of hydrazide-containing compounds. brieflands.comjohnshopkins.edu

Initially, research focused heavily on the antimicrobial, particularly antitubercular, properties of this class. However, over the decades, the scope of investigation has broadened significantly. Emerging research areas for benzohydrazide derivatives include:

Targeted Cancer Therapy: Newer derivatives are being designed as inhibitors of specific enzymes involved in cancer progression, such as epidermal growth factor receptor (EGFR) kinases. nih.gov

Neurodegenerative Diseases: Some benzohydrazide derivatives are being explored as inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are implicated in Alzheimer's disease. nih.gov

Antiviral Agents: The search for new antiviral drugs has also included the screening of benzohydrazide libraries. derpharmachemica.com

Green Synthesis: Modern synthetic approaches are focusing on more environmentally friendly methods for producing benzohydrazide derivatives, for example, using water as a solvent. derpharmachemica.com

This evolution from a single, serendipitous discovery to a broad and targeted research effort underscores the enduring importance of the benzohydrazide scaffold in medicinal chemistry.

Research Gaps and Future Directions for this compound Investigation

Despite the rich chemistry and diverse biological activities of the benzohydrazide family, This compound itself remains largely unexplored. The primary research gap is the lack of systematic studies to evaluate its biological potential.

Identified Research Gaps:

| Area | Description of Gap |

| Biological Screening | No comprehensive screening of this compound against a wide range of biological targets (e.g., bacterial strains, fungal pathogens, cancer cell lines) has been reported. |

| Mechanism of Action | For any potential activity, the underlying mechanism of action would be unknown. |

| Structure-Activity Relationship (SAR) Studies | The specific contribution of the 4-ethoxy and 3-methoxy groups to the activity of the benzohydrazide scaffold has not been elucidated. |

| Synthesis of Derivatives | While the synthesis of the parent compound is feasible, the synthesis and evaluation of a library of its derivatives (e.g., Schiff bases) have not been undertaken. |

Future Research Directions:

Future investigations into this compound should be systematic and build upon the known properties of related compounds. A plausible research plan would involve:

Synthesis and Characterization: The first step would be the efficient synthesis and full spectroscopic characterization of this compound. This would likely involve the reaction of the corresponding ethyl ester with hydrazine (B178648) hydrate (B1144303).

Broad Biological Screening: The compound should be screened for a variety of biological activities, with a particular focus on areas where benzohydrazides have shown promise, such as:

Antimicrobial assays against a panel of pathogenic bacteria and fungi.

Antiproliferative assays against various human cancer cell lines.

Antitubercular activity against Mycobacterium tuberculosis.

Antioxidant assays to determine its radical scavenging potential.

Lead Optimization: If promising activity is identified, a library of derivatives should be synthesized to establish a structure-activity relationship (SAR). This would involve creating Schiff bases by reacting this compound with a variety of aldehydes and ketones.

Mechanistic Studies: For any validated "hit," detailed mechanistic studies should be undertaken to identify its molecular target and mode of action.

By systematically addressing these research gaps, the scientific community can determine whether this compound is simply another member of a large chemical family or a valuable new lead compound for the development of future therapeutic agents.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-ethoxy-3-methoxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-3-15-8-5-4-7(10(13)12-11)6-9(8)14-2/h4-6H,3,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMRPRLXZKUZZQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30368569 | |

| Record name | 4-ethoxy-3-methoxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122772-33-2 | |

| Record name | 4-ethoxy-3-methoxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Ethoxy 3 Methoxybenzohydrazide and Its Analogues

General Synthetic Routes for Benzohydrazide (B10538) Core Structures

The benzohydrazide moiety is a crucial pharmacophore and a versatile intermediate in the synthesis of various heterocyclic compounds and biologically active molecules. biointerfaceresearch.comnih.gov Its synthesis is typically achieved through straightforward and well-established chemical transformations.

A predominant and widely adopted method for preparing benzohydrazides involves a two-step sequence starting from a benzoic acid derivative. The first step is an esterification of the carboxylic acid, followed by hydrazinolysis of the resulting ester.

The initial esterification is commonly performed by reacting the carboxylic acid with an alcohol, such as ethanol (B145695) or methanol, under acidic conditions. This converts the carboxylic acid into a more reactive ester derivative. ekb.eg Subsequently, the ester is treated with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). ekb.egresearchgate.net In this nucleophilic acyl substitution reaction, the hydrazine displaces the alkoxy group of the ester to form the stable benzohydrazide. For instance, 3,4,5-trihydroxybenzohydrazones have been prepared from methyl 3,4,5-trihydroxybenzoate (B8703473) by refluxing with hydrazine hydrate. biointerfaceresearch.com Similarly, the synthesis of salicyl hydrazide can be achieved by reacting wintergreen oil (methyl salicylate), a natural aromatic ester, with hydrazine monohydrate. researchgate.net

This pathway is demonstrated in the preparation of various substituted benzohydrazides, such as the synthesis of N-(2,3-dimethyl-phenyl)-2-[(2,4-dichloro-phenoxy)-methyl]-benzohydrazide from mefenamic acid, which first undergoes esterification with absolute ethanol, followed by reaction with hydrazine hydrate to yield the corresponding benzohydrazide. ekb.eg

Amidation reactions, which form an amide bond, are central to organic synthesis. libretexts.org The direct condensation of a carboxylic acid and an amine to form an amide is a common approach, often facilitated by coupling agents or catalysts to overcome the slow reaction rate. libretexts.org Various reagents, including those based on boron compounds and Lewis acid metal complexes like titanium tetrachloride (TiCl₄), have been developed to promote this direct amidation. nih.gov For example, a range of amides have been synthesized in moderate to excellent yields by reacting carboxylic acids and amines in pyridine (B92270) at 85 °C in the presence of TiCl₄. nih.gov

In the context of benzohydrazide synthesis, condensation reactions are particularly important for creating more complex derivatives. Once the benzohydrazide core is formed, it can be reacted with aldehydes or ketones. researchgate.net The lone pair of electrons on the terminal nitrogen of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This reaction results in the formation of a hydrazone (a Schiff base), splitting out a molecule of water. libretexts.org This condensation step is a key strategy for producing a wide array of N'-substituted benzohydrazide derivatives, which have been explored for various biological activities. researchgate.netnih.gov

Targeted Synthesis of 4-Ethoxy-3-methoxybenzohydrazide

The specific synthesis of this compound follows the general principles of benzohydrazide formation, beginning with the synthesis of appropriately substituted precursors. The key starting material is typically a vanillin (B372448) derivative, which provides the foundational methoxy (B1213986) and hydroxyl groups on the benzene (B151609) ring.

The most critical precursor for this compound is 4-ethoxy-3-methoxybenzoic acid or its corresponding ester. This carboxylic acid is commonly derived from the oxidation of 4-ethoxy-3-methoxybenzaldehyde (B93258). The synthesis of this aldehyde is well-documented and can be achieved via several routes, often starting from the readily available compound isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde). google.comgoogle.com

One common method involves the ethylation of isovanillin. This is an etherification reaction where the hydroxyl group of isovanillin is converted to an ethoxy group. The reaction is typically carried out using an ethylating agent like bromoethane (B45996) or diethyl sulfate (B86663) in the presence of a base such as sodium hydroxide (B78521) or potassium carbonate and often a phase transfer catalyst to improve yields. google.comgoogle.com For example, stirring isovanillin with bromoethane in the presence of sodium hydroxide and a catalyst like tetrabutylammonium (B224687) fluoride (B91410) can produce 4-ethoxy-3-methoxybenzaldehyde in high purity and yield. google.comchemicalbook.com

An alternative route starts with vanillin (4-hydroxy-3-methoxybenzaldehyde) and involves methylation, although this is less direct for the target compound. researchgate.net Another reported synthesis involves reacting vanillin with ethyl iodide in an aqueous solution of sodium hydroxide and heating the mixture to boiling. prepchem.com

Once 4-ethoxy-3-methoxybenzaldehyde is obtained, it can be oxidized to the corresponding carboxylic acid, 4-ethoxy-3-methoxybenzoic acid. This oxidation is a standard transformation in organic chemistry. This acid then serves as the immediate precursor for the target benzohydrazide.

Table 1: Synthetic Methods for 3-Ethoxy-4-methoxybenzaldehyde

| Starting Material | Reagents | Conditions | Yield | Reference(s) |

|---|---|---|---|---|

| Isovanillin | Bromoethane, Sodium Hydroxide, Tetrabutylammonium Fluoride, Water | Stirring at 25°C for 4 hours | 96.1% | google.comchemicalbook.com |

| Isovanillin | Diethyl Sulfate, Base | Alkaline conditions | ~80% | google.com |

| Ethylvanillin | Methyl Iodide, Sodium Hydroxide (aq), Phase Transfer Catalyst | Reflux for 1 hour | 74% | guidechem.com |

This table is interactive. Click on the headers to sort the data.

With 4-ethoxy-3-methoxybenzoic acid in hand, the synthesis of this compound proceeds via the classic esterification and hydrazinolysis pathway.

Esterification: The 4-ethoxy-3-methoxybenzoic acid is first converted into its methyl or ethyl ester. This is typically achieved by refluxing the acid in the corresponding alcohol (methanol or ethanol) with a catalytic amount of a strong acid, such as sulfuric acid. This reaction yields methyl 4-ethoxy-3-methoxybenzoate or ethyl 4-ethoxy-3-methoxybenzoate.

Hydrazinolysis: The resulting ester is then reacted with hydrazine hydrate. ekb.eg The mixture is often heated under reflux in a solvent like ethanol. The nucleophilic hydrazine attacks the carbonyl carbon of the ester, leading to the displacement of the methoxy or ethoxy group and the formation of the final product, this compound. The product, being a solid, can often be isolated by cooling the reaction mixture and collecting the precipitate via filtration.

This two-step process is a reliable and efficient method for the preparation of the target benzohydrazide from its carboxylic acid precursor.

Design and Synthesis of this compound Derivatives

The design and synthesis of derivatives of this compound allow for the exploration of structure-activity relationships for various applications. The core structure provides a versatile scaffold for modification.

A primary strategy for creating derivatives involves condensation reactions with various aldehydes and ketones. researchgate.net By reacting this compound with a diverse library of substituted aromatic or aliphatic aldehydes, a series of N'-[substituted-benzylidene]-4-ethoxy-3-methoxybenzohydrazides (hydrazones) can be generated. For example, a closely related compound, (E)-N′-(3-Ethoxy-4-hydroxybenzylidene)-4-methoxybenzohydrazide, was synthesized by refluxing 4-methoxybenzohydrazide with 3-ethoxy-4-hydroxybenzaldehyde (B1662144) in ethanol. nih.gov This same principle can be applied to this compound to produce a wide range of derivatives.

Further derivatization can involve reactions at the hydrazide N-H protons or modifications to the ethoxy and methoxy groups on the benzene ring, although condensation at the terminal nitrogen is the most common approach for generating chemical libraries from a benzohydrazide parent compound. nih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Ethoxy-3-methoxybenzoic acid |

| 4-ethoxy-3-methoxybenzaldehyde |

| N'-(2,3-dimethyl-phenyl)-2-[(2,4-dichloro-phenoxy)-methyl]-benzohydrazide |

| (E)-N′-(3-Ethoxy-4-hydroxybenzylidene)-4-methoxybenzohydrazide |

| 3,4,5-Trihydroxybenzohydrazones |

| Adipic acid |

| Benzohydrazide |

| Bromoethane |

| Diethyl sulfate |

| Ethanol |

| Ethyl 4-ethoxy-3-methoxybenzoate |

| Hydrazine hydrate |

| Isovanillin |

| Mefenamic acid |

| Methanol |

| Methyl 3,4,5-trihydroxybenzoate |

| Methyl 4-ethoxy-3-methoxybenzoate |

| Methyl salicylate |

| Salicyl hydrazide |

| Sodium hydroxide |

| Sulfuric acid |

| Tetrabutylammonium fluoride |

| Titanium tetrachloride |

| Vanillin |

| 1,6-hexanediamine |

| 3-ethoxy-4-hydroxybenzaldehyde |

| 4-methoxybenzohydrazide |

This table is interactive. Click on the header to sort the data.

Schiff Base Formation from this compound

The formation of Schiff bases, or hydrazones, is a prominent reaction of this compound. This is typically achieved through the condensation reaction between the hydrazide and various substituted aromatic or aliphatic aldehydes. The reaction is often carried out by refluxing the reactants in an alcoholic solvent, sometimes with the addition of a catalytic amount of acid, such as glacial acetic acid. nih.gov This reaction is versatile, allowing for the introduction of a wide array of substituents onto the benzohydrazide backbone.

For instance, reacting this compound with a substituted aldehyde like 2-hydroxy-3-ethoxybenzaldehyde would be expected to proceed via a condensation reaction in ethanol to yield the corresponding N'- (2-hydroxy-3-ethoxybenzylidene)-4-ethoxy-3-methoxybenzohydrazide. nih.gov The general conditions for such reactions are mild and the products often precipitate from the reaction mixture upon cooling.

Table 1: Representative Conditions for Schiff Base Formation from Benzohydrazides

| Hydrazide Reactant | Aldehyde Reactant | Solvent | Catalyst | Conditions | Product Type | Reference |

| 4-(tert-Butyl)benzohydrazide | Substituted Aromatic Aldehydes | Methanol | Glacial Acetic Acid | Reflux | N'-Benzylidene-4-(tert-butyl)benzohydrazide derivatives | nih.gov |

| 4-Hydroxy-3-methoxybenzohydrazide | 2-Hydroxy-3-ethoxybenzaldehyde | 95% Ethanol | None specified | Distillation of excess solvent | N'-(3-Ethoxy-2-hydroxybenzylidene)-4-hydroxy-3-methoxybenzohydrazide | nih.gov |

| Benzohydrazide | 4-Hydroxy-3-methoxy-benzaldehyde | Not specified | Not specified | Not specified | 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones | rsc.org |

Heterocyclic Ring Incorporations onto the Benzohydrazide Skeleton

The benzohydrazide scaffold, specifically the hydrazide functional group, is a valuable building block for the synthesis of various five-membered heterocyclic rings, such as oxadiazoles (B1248032) and pyrazoles.

1,3,4-Oxadiazoles: A common method for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclization of an acylhydrazide. This can be achieved by reacting this compound with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). kchem.org Alternatively, reaction with carbon disulfide in a basic medium, followed by treatment with an appropriate electrophile, can lead to the formation of 5-substituted-1,3,4-oxadiazole-2-thiol derivatives. nih.gov

Table 2: General Methods for 1,3,4-Oxadiazole (B1194373) Synthesis from Hydrazides

| Hydrazide Reactant | Reagent(s) | Conditions | Product Type | Reference |

| 2-[(1H-benzo[d]imidazol-2-yl)methylamino]acetohydrazide | Carboxylic acid, POCl₃ | Reflux | N-(1H-benzo[d]imidazol-2-yl)methylmethanamine | kchem.org |

| 4-(1H-benzimidazol-2-yl)benzohydrazide | CS₂, NaOH, Ethanol | Not specified | 5-(4-(1H-benzimidazol-2-yl)phenyl)-1,3,4-oxadiazole-2-thiol | nih.gov |

Pyrazoles: The synthesis of pyrazole (B372694) rings can be accomplished through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. nih.govmdpi.com In the context of this compound, it would first need to be converted into a suitable hydrazine precursor or reacted under conditions that generate a 1,3-dielectrophilic species in situ. The Knorr pyrazole synthesis, a classic method, involves the reaction of a hydrazine with a β-diketone under acidic conditions, leading to the formation of a substituted pyrazole. jk-sci.com

Table 3: General Methods for Pyrazole Synthesis

| Hydrazine Source | Dicarbonyl/Equivalent | Conditions | Product Type | Reference |

| Hydrazine derivatives | 1,3-Diketones | Acidic | Substituted pyrazoles | mdpi.comjk-sci.com |

| Hydrazine derivatives | α,β-Unsaturated ketones | Various | Substituted pyrazoles | nih.gov |

Strategic Modifications of the Aromatic and Hydrazide Moieties

Further diversification of the this compound structure can be achieved by modifying both the aromatic ring and the hydrazide portion of the molecule.

Modifications of the Aromatic Ring: Changes to the aromatic ring are typically introduced at an early stage of the synthesis. Starting with different substituted hydroxybenzaldehydes allows for variation in the substitution pattern of the final product. For example, using a different alkylating agent in the initial step with vanillin could introduce groups other than ethoxy at the 4-position. nih.gov Furthermore, other commercially available phenolic aldehydes can serve as starting points for synthesizing a diverse library of benzohydrazide analogues.

Modifications of the Hydrazide Moiety: The hydrazide functional group itself is amenable to various transformations. Beyond Schiff base and heterocycle formation, the nitrogen atoms can participate in other reactions. For example, N-acylhydrazones, formed from the condensation of hydrazides with aldehydes, can undergo further reactions such as cross-dehydrogenative coupling. This has been demonstrated in the reaction of N-acylhydrazones with diarylphosphine oxides in the presence of a copper catalyst, leading to phosphorylated N-acylhydrazones. acs.orgacs.org Such modifications introduce new functional groups and structural complexity to the original benzohydrazide scaffold. The hydrazine moiety is a key element in the synthesis of various modified nucleosides and nucleotides, highlighting its versatility in chemical synthesis. nih.gov

Table 4: Example of Hydrazide Moiety Modification

| Starting Material | Reagents | Catalyst/Mediator | Product Type | Reference |

| Fluoroalkylated N-acylhydrazones | Diarylphosphine oxides | Cu(OAc)₂, TBPB | Phosphorylated di/trifluoromethylated N-acylhydrazones | acs.orgacs.org |

Advanced Structural Elucidation and Spectroscopic Characterization of 4 Ethoxy 3 Methoxybenzohydrazide

Vibrational Spectroscopy Analysis

Vibrational spectroscopy provides critical insights into the functional groups and bonding arrangements within a molecule. By analyzing the interaction of infrared radiation or laser light with the molecular vibrations, a detailed fingerprint of the compound can be obtained.

Fourier Transform Infrared (FT-IR) Spectral Interpretation

The FT-IR spectrum of 4-ethoxy-3-methoxybenzohydrazide is expected to exhibit a series of characteristic absorption bands corresponding to its various functional groups. The presence of the hydrazide moiety is typically confirmed by sharp N-H stretching vibrations. scispace.com The carbonyl (C=O) stretching vibration is also a prominent feature. scispace.com The aromatic ring gives rise to C-H and C=C stretching vibrations, while the ether linkages of the ethoxy and methoxy (B1213986) groups are identified by their characteristic C-O stretching bands. researchgate.netnih.gov

Table 1: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 | N-H Stretching | Amine (NH and NH₂) |

| 3100-3000 | C-H Stretching | Aromatic |

| 2980-2850 | C-H Stretching | Aliphatic (CH₃, CH₂) |

| 1680-1640 | C=O Stretching | Amide (Hydrazide) |

| 1610-1580 | C=C Stretching | Aromatic |

| 1520-1480 | N-H Bending | Amine (NH₂) |

| 1280-1200 | C-O Stretching | Aryl Ether |

| 1150-1020 | C-O Stretching | Alkyl Ether |

Note: The data in this table is predicted based on the analysis of structurally related compounds such as 4-ethoxy-3-methoxybenzaldehyde (B93258) and other benzohydrazide (B10538) derivatives. scispace.comresearchgate.netnih.gov

Raman Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the precise connectivity and stereochemistry of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H-NMR) Chemical Shift Analysis

The ¹H-NMR spectrum of this compound is predicted to show distinct signals for each type of proton in the molecule. The aromatic protons will appear in the downfield region, with their splitting patterns determined by their coupling to adjacent protons on the ring. The ethoxy group will be characterized by a quartet for the methylene (B1212753) (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons. The methoxy group will present as a sharp singlet. The protons of the hydrazide group (-CONHNH₂) are expected to appear as broad singlets, and their chemical shifts can be sensitive to the solvent and temperature. researchgate.netresearchgate.net

Table 2: Predicted ¹H-NMR Chemical Shift Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 | br s | 1H | -CONH- |

| ~7.4 | d | 1H | Ar-H |

| ~7.3 | dd | 1H | Ar-H |

| ~6.9 | d | 1H | Ar-H |

| ~4.5 | br s | 2H | -NH₂ |

| ~4.1 | q | 2H | -OCH₂CH₃ |

| ~3.9 | s | 3H | -OCH₃ |

| ~1.4 | t | 3H | -OCH₂CH₃ |

Note: The data in this table is predicted based on the analysis of structurally related compounds like 4-ethoxy-3-methoxybenzaldehyde and other substituted benzohydrazides. researchgate.netresearchgate.net

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Data Interpretation

The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbon of the hydrazide group is expected to be the most downfield signal. The aromatic carbons will resonate in the 110-160 ppm range, with the carbons attached to oxygen atoms appearing at lower field. The aliphatic carbons of the ethoxy and methoxy groups will appear in the upfield region of the spectrum. hmdb.calibretexts.orgchemicalbook.comspectrabase.com

Table 3: Predicted ¹³C-NMR Chemical Shift Data for this compound

| Chemical Shift (δ, ppm) | Carbon Atom |

| ~168 | C=O |

| ~152 | C-O (Aromatic) |

| ~148 | C-O (Aromatic) |

| ~125 | C-C=O (Aromatic) |

| ~122 | CH (Aromatic) |

| ~114 | CH (Aromatic) |

| ~112 | CH (Aromatic) |

| ~64 | -OCH₂CH₃ |

| ~56 | -OCH₃ |

| ~15 | -OCH₂CH₃ |

Note: The data in this table is predicted based on the analysis of structurally related compounds like 4-ethoxy-3-methoxybenzaldehyde and other substituted benzohydrazides. hmdb.calibretexts.orgchemicalbook.comspectrabase.com

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between adjacent aromatic protons and between the methylene and methyl protons of the ethoxy group. This helps in assigning the positions of substituents on the aromatic ring. huji.ac.ilyoutube.com

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each proton signal to its corresponding carbon signal in the ¹³C-NMR spectrum. youtube.comyoutube.com

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural elucidation of this compound can be achieved.

Mass Spectrometric Identification

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which allows for the unambiguous determination of its elemental formula. For this compound, the theoretical exact mass can be calculated and compared to the experimental value obtained from an HRMS instrument.

The molecular formula of this compound is C₁₀H₁₄N₂O₃. The exact mass, based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, and ¹⁶O), is calculated to be 210.10044231 Da. lookchem.com An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) value very close to this theoretical value, typically within a few parts per million (ppm), would serve to confirm the elemental composition of the compound.

Table 1: Theoretical Exact Mass Data for this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₄N₂O₃ |

| Theoretical Exact Mass (Da) | 210.10044231 |

| Molecular Weight ( g/mol ) | 210.233 |

This table presents the calculated molecular formula and corresponding masses for this compound.

Fragmentation Pattern Analysis

The molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of the compound. Key fragmentation pathways would likely involve the cleavage of the bonds adjacent to the carbonyl group and the ether linkages.

Table 2: Plausible Mass Spectrometric Fragments of this compound

| m/z (Predicted) | Fragment Ion Structure | Possible Neutral Loss |

| 181 | [M - C₂H₅]⁺ | Ethoxy radical |

| 165 | [M - NH₂NH]⁺ | Hydrazinyl radical |

| 151 | [C₈H₇O₃]⁺ (4-ethoxy-3-methoxybenzoyl cation) | Hydrazine (B178648) |

| 136 | [C₇H₄O₃]⁺ (Fragment from loss of methyl from benzoyl) | Methyl radical |

| 123 | [C₇H₇O₂]⁺ (Fragment from loss of ethoxy) | Ethoxy radical |

This table outlines a hypothetical fragmentation pattern for this compound based on general principles of mass spectrometry.

X-ray Crystallography for Solid-State Structure

X-ray crystallography is a powerful technique that allows for the precise determination of the arrangement of atoms within a crystal, providing detailed information about bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound is not available in the searched databases, the analysis of a closely related precursor, 4-ethoxy-3-methoxybenzaldehyde, and a similar benzohydrazide derivative can provide significant insights into the expected solid-state structure. nih.govnih.gov

Single-Crystal X-ray Diffraction Data Acquisition

The acquisition of single-crystal X-ray diffraction data typically involves mounting a suitable single crystal on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected on a detector. nih.gov For a compound like this compound, a suitable solvent for crystal growth would need to be identified, likely through slow evaporation techniques. The data collection would be performed at a controlled temperature, often low temperatures (e.g., 100 K or 293 K), to minimize thermal vibrations and obtain a more precise structure. nih.govnih.gov

Table 3: Representative Crystal Data Acquisition Parameters for a Related Compound

| Parameter | Example Value for a Related Benzohydrazide Derivative nih.gov |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.0607 (9) |

| b (Å) | 11.086 (2) |

| c (Å) | 27.629 (5) |

| V (ų) | 1550.1 (5) |

| Z | 4 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 297 |

This table provides an example of crystallographic data that would be obtained during a single-crystal X-ray diffraction experiment, based on the data for (E)-N′-(3-Ethoxy-4-hydroxybenzylidene)-4-methoxybenzohydrazide. nih.gov

Determination of Molecular Geometry and Conformational Features

Analysis of the crystal structure of the precursor, 4-ethoxy-3-methoxybenzaldehyde, reveals that the non-hydrogen atoms of the molecule are approximately coplanar. nih.gov A slight deviation from planarity is observed for the carbon atom of the ethoxy group. nih.gov The dihedral angle between the phenyl ring and the plane of the non-hydrogen atoms of the ethoxy group is reported to be 8.1(1)°. nih.gov In the related benzohydrazide derivative, (E)-N′-(3-Ethoxy-4-hydroxybenzylidene)-4-methoxybenzohydrazide, the molecule is also observed to be nearly planar. nih.gov It is therefore highly probable that the 4-ethoxy-3-methoxybenzoyl moiety in this compound would adopt a similarly planar conformation. The bond lengths and angles would be expected to be within the normal ranges for similar organic compounds.

Computational Chemistry and Molecular Modeling of 4 Ethoxy 3 Methoxybenzohydrazide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. While direct DFT studies on 4-Ethoxy-3-methoxybenzohydrazide are not extensively documented in public literature, the methodologies are well-established and can be described based on studies of analogous compounds like 4-ethoxy-3-methoxybenzaldehyde (B93258). sinop.edu.tr

The first step in most quantum chemical calculations is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process systematically alters the molecule's geometry to find the arrangement with the lowest possible potential energy. For organic molecules like this compound, this is typically performed using a specific functional, such as B3LYP, paired with a basis set like 6-311G(d,p), which defines the mathematical functions used to describe the orbitals. sinop.edu.tr

The optimization process yields critical data on bond lengths, bond angles, and dihedral angles that characterize the molecule's shape. The resulting energetic landscape can identify the global minimum energy conformation as well as other stable local minima, providing a comprehensive understanding of the molecule's conformational flexibility.

Table 1: Representative Optimized Geometrical Parameters (Illustrative) This table illustrates typical data obtained from a DFT geometry optimization. Actual values for this compound would require a specific calculation.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O | ~1.23 Å |

| Bond Length | N-N | ~1.40 Å |

| Bond Length | C-O (methoxy) | ~1.36 Å |

| Bond Length | C-O (ethoxy) | ~1.37 Å |

| Bond Angle | C-N-N | ~118° |

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. wikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.org A smaller gap suggests the molecule is more polarizable and reactive. DFT calculations for related molecules show that the HOMO is often localized on the electron-rich benzohydrazide (B10538) moiety, while the LUMO may be distributed across the aromatic ring system. bohrium.comresearchgate.net

Molecular Electrostatic Potential (MEP): An MEP map is a visual tool that illustrates the charge distribution on the surface of a molecule. sinop.edu.tr It uses a color scale to indicate regions of varying electrostatic potential, identifying sites prone to electrophilic or nucleophilic attack. Typically, red areas signify negative potential (electron-rich, attractive to electrophiles), such as around the carbonyl oxygen. Blue areas indicate positive potential (electron-poor, attractive to nucleophiles), often found around the hydrazide protons. This analysis is vital for understanding non-covalent interactions, including hydrogen bonding. sinop.edu.trbohrium.com

DFT calculations are highly effective at predicting various spectroscopic properties, which can then be used to validate and interpret experimental data. By calculating the second derivatives of the energy with respect to atomic positions, one can predict the vibrational frequencies of the molecule, corresponding to peaks in its Infrared (IR) and Raman spectra. mdpi.com Furthermore, DFT can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) by calculating the magnetic shielding around each nucleus. This predictive power is invaluable for confirming the structure of newly synthesized compounds. mdpi.com

Derived from the energies of the frontier orbitals, global and local reactivity descriptors provide a quantitative measure of a molecule's chemical behavior. researchgate.netchemrxiv.orgnih.gov

Global Descriptors: These parameters describe the reactivity of the molecule as a whole. researchgate.net

Ionization Potential (I): Energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): Energy released when an electron is added (approximated as -ELUMO).

Chemical Hardness (η): Measures resistance to change in electron distribution (η ≈ (I - A) / 2).

Electronegativity (χ): The power to attract electrons (χ ≈ (I + A) / 2).

Electrophilicity Index (ω): Describes the ability of a molecule to accept electrons (ω = χ² / 2η).

Table 2: Global Reactivity Descriptors and Their Formulas

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Potential (μ) | μ = -χ | Electron escaping tendency |

| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | Resistance to deformation |

| Global Softness (S) | S = 1/2η | Measure of reactivity |

Local Descriptors: The Fukui function is a local reactivity descriptor that identifies which atoms within a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. sinop.edu.trarxiv.org This allows for a site-specific understanding of reactivity, which is crucial for predicting reaction mechanisms.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is instrumental in drug discovery for screening potential inhibitors and understanding their binding mechanisms at the molecular level.

While specific docking results for this compound are not available, the methodology can be described for key enzymatic targets. The process involves preparing the 3D structures of both the ligand (the hydrazide) and the target protein (obtained from databases like the Protein Data Bank) and then using a scoring algorithm to find the best binding pose, evaluated by binding energy (kcal/mol).

Tyrosinase: This copper-containing enzyme is a key target for treating hyperpigmentation. mdpi.com Docking studies with inhibitors typically show interactions with the histidine residues (e.g., His259, His263) that coordinate the two copper ions in the active site. nih.govplos.org A potential inhibitor like this compound would be analyzed for its ability to chelate the copper ions or form hydrogen bonds and π-π stacking interactions with surrounding residues. nih.govresearchgate.net

Urease: A nickel-containing enzyme, urease is a target for treating infections by bacteria like Helicobacter pylori. nih.gov The active site contains two nickel ions bridged by a carboxylated lysine (B10760008) residue. Docking simulations focus on interactions with these nickel ions and key amino acids like histidine and aspartate within the active site flap. nih.govnih.gov

InhA: This enzyme is the enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis, a primary target for anti-tuberculosis drugs. mdpi.com The active site is a well-defined pocket that binds the NADH cofactor. Docking studies of inhibitors into InhA (PDB ID: 4UVD, 7L6C) analyze hydrogen bonding with residues like TYR158, SER94, and ILE194, as well as hydrophobic interactions within the binding cavity. nih.govresearchgate.net

Table 3: Illustrative Molecular Docking Profile for Potential Enzyme Targets

| Target Enzyme | PDB ID (Example) | Key Active Site Residues | Potential Interactions with Ligand |

|---|---|---|---|

| Tyrosinase | 2Y9X | His61, His259, His263, Val283, Cu²⁺ | Metal chelation, H-bonds, π-π stacking |

| Urease | 4H9M | His492, His519, KCX490, Asp633, Ni²⁺ | Metal chelation, H-bonds with flap residues |

Prediction of Binding Modes and Affinities of this compound Analogues

The prediction of binding modes and affinities for analogues of this compound is a crucial aspect of computational drug design. Molecular docking simulations are frequently employed to elucidate how these molecules might interact with biological targets. For instance, studies on various benzohydrazide derivatives have revealed key interactions within the active sites of enzymes like monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE). researchgate.netpensoft.net

In a typical study, a series of analogues would be designed, often by modifying the substituent groups on the phenyl ring. The binding affinity, commonly expressed as a docking score or binding free energy, is then calculated. For example, a hypothetical series of analogues for this compound could be explored to understand the structure-activity relationship (SAR).

Table 1: Hypothetical Docking Scores of this compound Analogues against a Target Protein

| Compound | R1 Group | R2 Group | Docking Score (kcal/mol) | Key Interactions |

| This compound | OCH2CH3 | OCH3 | -8.5 | Hydrogen bonds, hydrophobic interactions |

| Analogue 1 | OCH3 | OCH3 | -8.2 | Hydrogen bonds, hydrophobic interactions |

| Analogue 2 | OCH2CH3 | H | -7.9 | Hydrogen bonds, hydrophobic interactions |

| Analogue 3 | OH | OCH3 | -8.8 | Additional hydrogen bond with hydroxyl group |

| Analogue 4 | Cl | OCH3 | -8.6 | Halogen bond, hydrophobic interactions |

This table is for illustrative purposes and does not represent actual experimental data.

These computational predictions help in prioritizing which analogues to synthesize and test in vitro, thereby streamlining the drug discovery process. nih.gov

Validation of Docking Protocols

The reliability of molecular docking results hinges on the validation of the docking protocol. A common method for validation is to re-dock a co-crystallized ligand into the active site of its corresponding protein. A successful docking protocol is one that can reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD), typically below 2.0 Å. healthinformaticsjournal.com

For benzohydrazide derivatives, docking protocols are often validated using protein structures obtained from the Protein Data Bank (PDB). For example, in studies involving MAO-B, the PDB entry 2V5Z might be used. researchgate.net The validation process ensures that the chosen scoring function and search algorithm are appropriate for the system being studied.

Intermolecular Interaction Analysis

The biological activity of molecules is intrinsically linked to their intermolecular interactions with their respective targets.

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in crystalline structures. This method maps various properties onto the Hirshfeld surface, which is the boundary of a molecule in a crystal. The 2D fingerprint plots derived from the Hirshfeld surface provide a summary of all intermolecular contacts.

Quantitative Analysis of Weak Non-Covalent Interactions (e.g., C-H...O, C-H...π)

Beyond classical hydrogen bonds, weak non-covalent interactions such as C-H...O and C-H...π play a significant role in the stabilization of ligand-protein complexes. Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to quantify the strength and geometry of these interactions. researchgate.netmdpi.com For this compound, the ethoxy and methoxy (B1213986) groups can act as hydrogen bond acceptors in C-H...O interactions, while the benzene (B151609) ring can participate in C-H...π interactions with aromatic residues in a protein's active site.

Computational ADMET Profiling

In the early stages of drug development, it is crucial to assess the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound. Computational models provide a rapid and cost-effective way to predict these properties.

Prediction of Absorption and Distribution Characteristics

Various online tools and software packages, such as AdmetSAR and SwissADME, are used to predict the ADMET profile of compounds. healthinformaticsjournal.com For this compound, key parameters like lipophilicity (logP), water solubility, and blood-brain barrier (BBB) permeability can be computationally estimated. These predictions are based on the molecule's structure and physicochemical properties. Studies on related hydrazone derivatives have shown that these compounds can exhibit favorable pharmacokinetic properties, including good gastrointestinal absorption and BBB permeability. researchgate.netpensoft.net

Table 2: Predicted ADMET Properties of this compound

| Property | Predicted Value | Interpretation |

| Molecular Weight | 210.23 g/mol | Drug-like |

| LogP | 1.5 | Good oral bioavailability |

| Water Solubility | Moderately soluble | Favorable for absorption |

| H-bond Donors | 2 | Good |

| H-bond Acceptors | 4 | Good |

| Blood-Brain Barrier Permeability | Likely to cross | Potential for CNS activity |

This table contains computationally predicted data and should be experimentally verified.

These in silico predictions are invaluable for guiding the optimization of lead compounds to improve their drug-like properties.

In Silico Metabolism Pathway Prediction

The prediction of metabolic pathways through computational (in silico) methods is a critical component of modern drug discovery and chemical safety assessment. These approaches use sophisticated algorithms and models to forecast how a xenobiotic, such as this compound, will be chemically altered by metabolic enzymes in the body. nih.govwikipedia.org In the absence of specific experimental studies on this compound, its metabolic fate can be predicted based on its structural motifs and the known metabolic reactions associated with them.

In silico tools for metabolism prediction can be broadly categorized as ligand-based or structure-based. creative-biolabs.com Ligand-based approaches rely on the chemical structure of the compound itself, using knowledge-based systems, data mining of known metabolic reactions, or machine learning models to predict sites of metabolism (SoMs). creative-biolabs.comoup.comresearchgate.net Structure-based approaches utilize 3D models of metabolic enzymes, such as Cytochrome P450 (CYP) isoforms, to dock the compound and calculate the reactivity of different atoms. creative-biolabs.combenthamscience.com Modern software platforms like Semeta™, MetaSite™, and CyProduct often combine these approaches to improve prediction accuracy. optibrium.commoldiscovery.comnih.gov

For this compound, the primary metabolic transformations are expected to involve Phase I and Phase II reactions. wikipedia.orgoup.com

Phase I Metabolism:

Phase I reactions introduce or expose polar functional groups, primarily through oxidation, reduction, and hydrolysis. wikipedia.org The key enzymes responsible for these transformations are the Cytochrome P450 (CYP) superfamily and, potentially, aldehyde oxidases (AOX) given the presence of nitrogen and carbonyl groups. benthamscience.comnih.gov

Predicted Phase I metabolic pathways for this compound include:

O-dealkylation: The ethoxy and methoxy groups on the benzene ring are susceptible to oxidative O-dealkylation by CYP enzymes. O-de-ethylation of the ethoxy group would yield 4-hydroxy-3-methoxybenzohydrazide, while O-demethylation of the methoxy group would produce 4-ethoxy-3-hydroxybenzohydrazide. These are common metabolic routes for alkoxy-substituted aromatic compounds.

Aromatic Hydroxylation: Direct hydroxylation of the aromatic ring is another possibility, although the existing substituents may direct this to specific positions. This reaction is also primarily mediated by CYP enzymes.

Hydrolysis: The hydrazide linkage (-CO-NH-NH2) can undergo hydrolysis to yield 4-ethoxy-3-methoxybenzoic acid and hydrazine (B178648).

N-Acetylation: The terminal amine of the hydrazide group is a prime candidate for N-acetylation by N-acetyltransferases (NATs), a key Phase II enzyme that can sometimes be mechanistically considered alongside Phase I reactions for hydrazines. This would result in N'-acetyl-4-ethoxy-3-methoxybenzohydrazide.

Oxidation: The hydrazide moiety can be oxidized to form reactive intermediates.

The table below outlines the predicted primary Phase I metabolites.

| Parent Compound | Predicted Phase I Metabolite | Metabolic Reaction | Primary Enzyme Family |

| This compound | 4-Hydroxy-3-methoxybenzohydrazide | O-de-ethylation | Cytochrome P450 (CYP) |

| This compound | 4-Ethoxy-3-hydroxybenzohydrazide | O-demethylation | Cytochrome P450 (CYP) |

| This compound | 4-Ethoxy-3-methoxybenzoic acid | Amide Hydrolysis | Hydrolases |

| This compound | N'-acetyl-4-ethoxy-3-methoxybenzohydrazide | N-Acetylation | N-acetyltransferases (NAT) |

Phase II Metabolism:

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules, which significantly increases water solubility and facilitates excretion. wikipedia.orgoup.com

Predicted Phase II metabolic pathways include:

Glucuronidation: The hydroxyl groups formed during Phase I (via O-dealkylation or aromatic hydroxylation) are readily conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs). The resulting glucuronide conjugates are highly water-soluble.

Sulfation: Phenolic metabolites can also undergo sulfation, where a sulfonate group is added by sulfotransferases (SULTs).

The table below details the predicted Phase II metabolites, which would be formed from the Phase I products.

| Phase I Metabolite | Predicted Phase II Metabolite | Metabolic Reaction | Primary Enzyme Family |

| 4-Hydroxy-3-methoxybenzohydrazide | 4-(Glucuronidyloxy)-3-methoxybenzohydrazide | Glucuronidation | UGTs |

| 4-Ethoxy-3-hydroxybenzohydrazide | 4-Ethoxy-3-(glucuronidyloxy)benzohydrazide | Glucuronidation | UGTs |

| 4-Hydroxy-3-methoxybenzohydrazide | 4-(Sulfooxy)-3-methoxybenzohydrazide | Sulfation | SULTs |

| 4-Ethoxy-3-hydroxybenzohydrazide | 4-Ethoxy-3-(sulfooxy)benzohydrazide | Sulfation | SULTs |

Computational tools can rank these potential metabolic pathways based on factors like the calculated reactivity of specific sites and the likelihood of enzyme binding, providing a semi-quantitative prediction of the major metabolites to be expected. moldiscovery.com

Excretion Route Prediction

In silico models can also predict the likely routes of excretion for a compound and its metabolites from the body. nih.gov Excretion is the final step in eliminating xenobiotics and is heavily dependent on the physicochemical properties of the molecules, particularly their water solubility, polarity, and molecular weight. wikipedia.org

The primary routes of excretion are via the kidneys (into urine) and the liver (into bile and subsequently feces). nih.gov

Renal (Urine) Excretion: For a molecule to be efficiently excreted by the kidneys, it generally needs to be water-soluble. Lipophilic compounds are often reabsorbed back into the bloodstream from the kidney tubules. The metabolic process, especially Phase II conjugation, is crucial for increasing the water solubility of compounds like this compound. Therefore, the glucuronide and sulfate (B86663) conjugates formed during Phase II metabolism are predicted to be the primary metabolites excreted in urine. The parent compound, being more lipophilic, is expected to have lower renal clearance.

Hepatic (Biliary/Fecal) Excretion: The liver can transport compounds and their metabolites into the bile, which is then released into the intestine and eliminated in the feces. This pathway is typically more significant for larger molecules (often cited with a molecular weight > 500 Da) and certain types of conjugates. While the Phase II metabolites of this compound may also be subject to biliary excretion, renal excretion is predicted to be the dominant pathway due to the significant increase in polarity and relatively modest molecular weight of the final metabolites. Some of the parent compound may also be excreted unchanged in the feces if it is poorly absorbed from the gastrointestinal tract.

Computational ADME (Absorption, Distribution, Metabolism, and Excretion) models predict these outcomes by calculating key molecular descriptors such as logP (a measure of lipophilicity), water solubility, and polar surface area. Based on these properties, the predicted primary route of excretion for the metabolites of this compound is renal.

| Compound Type | Predicted Physicochemical Properties | Primary Excretion Route |

| Parent Compound (this compound) | Higher Lipophilicity, Lower Water Solubility | Minor Renal, Potential Fecal (if unabsorbed) |

| Phase I Metabolites (e.g., hydroxylated forms) | Increased Polarity vs. Parent | Renal |

| Phase II Metabolites (e.g., glucuronides, sulfates) | High Polarity, High Water Solubility | Predominantly Renal |

Preclinical Biological Activity Investigations and Mechanistic Insights

Enzyme Inhibition Research

The benzohydrazide (B10538) scaffold, characterized by a benzene (B151609) ring attached to a hydrazide group (-CONHNH2), has garnered significant attention in medicinal chemistry due to its versatile biological activities. A particular derivative, 4-ethoxy-3-methoxybenzohydrazide, and its related analogues have been the focus of numerous preclinical studies to explore their potential as enzyme inhibitors. These investigations are crucial in the early stages of drug discovery, providing a foundation for developing novel therapeutic agents.

Tyrosinase Inhibition Activity of this compound Derivatives and Related Analogues

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its overactivity can lead to hyperpigmentation disorders. Consequently, the search for effective tyrosinase inhibitors is an active area of research. Derivatives of this compound have demonstrated notable tyrosinase inhibitory potential.

One study synthesized a series of 5-substituted-2-mercapto-1,3,4-oxadiazole derivatives incorporating the 4-ethoxy-3-methoxyphenyl moiety. Among these, one compound exhibited an IC50 value of 0.0073 µM against mushroom tyrosinase, a potency significantly greater than the standard inhibitor, kojic acid (IC50 = 16.67 µM). Another investigation into (5-(substituted benzylidene)hydrazono-methyl)-2-methoxyphenyl ethyl ethers, which are structurally related to this compound, also revealed potent tyrosinase inhibitors. Several of these compounds displayed IC50 values ranging from 1.11 to 2.41 μM, surpassing the activity of kojic acid (IC50 = 16.69 μM).

Furthermore, a series of N'-(substituted-benzylidene)-4-ethoxy-3-methoxy-benzohydrazides were synthesized and evaluated for their tyrosinase inhibitory activity. The most active compound in this series demonstrated an IC50 value of 2.16 µM, again indicating a higher potency than kojic acid (IC50 = 16.69 µM). The structure-activity relationship studies in these investigations often highlight the importance of the substitution pattern on the benzylidene ring for modulating the inhibitory activity.

Table 1: Tyrosinase Inhibition by this compound Derivatives and Analogues

| Compound Class | Specific Compound Example/Series | IC50 Value (µM) | Standard (Kojic Acid) IC50 (µM) | Source(s) |

|---|---|---|---|---|

| 5-Substituted-2-mercapto-1,3,4-oxadiazoles | Most active derivative | 0.0073 | 16.67 | |

| (5-(Substituted benzylidene)hydrazono-methyl)-2-methoxyphenyl ethyl ethers | Range for several active compounds | 1.11 - 2.41 | 16.69 |

Mechanistic Studies of Enzyme Binding (e.g., Competitive, Non-competitive Inhibition Kinetics)

Understanding the mechanism by which a compound inhibits an enzyme is crucial for rational drug design. Kinetic studies are often employed to determine the mode of inhibition. For the N'-(substituted-benzylidene)-4-ethoxy-3-methoxy-benzohydrazide series, kinetic analysis revealed that the most potent tyrosinase inhibitor acted in a competitive manner. This suggests that the inhibitor binds to the active site of the enzyme, likely competing with the natural substrate, L-DOPA. The competitive nature of the inhibition was further supported by molecular docking studies, which showed that the inhibitor could fit into the active site of tyrosinase.

Other Enzyme Targets for Benzohydrazide Derivatives (e.g., Histone Deacetylase, Indoleamine 2,3-Dioxygenase 1)

The therapeutic potential of benzohydrazide derivatives extends beyond tyrosinase and urease inhibition. Researchers have also investigated their effects on other clinically relevant enzymes.

Histone Deacetylase (HDAC): HDACs are a class of enzymes that play a crucial role in gene regulation, and their inhibitors are being developed as anticancer agents. Certain benzohydrazide-containing compounds have been identified as HDAC inhibitors. For example, a series of novel benzohydrazide derivatives were synthesized and showed potent inhibitory activity against various HDAC isoforms.

Indoleamine 2,3-Dioxygenase 1 (IDO1): IDO1 is an enzyme involved in tryptophan metabolism and is a key target in cancer immunotherapy due to its role in immune suppression. Some benzohydrazide derivatives have been explored as IDO1 inhibitors. For instance, a study on N-substituted-2-(1H-indol-3-yl)-2-oxoacetamide derivatives, which can be conceptually related to benzohydrazides, led to the discovery of potent IDO1 inhibitors.

Antimicrobial Activity Studies

In addition to their enzyme inhibitory properties, benzohydrazide derivatives have been evaluated for their ability to combat microbial infections.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Several studies have demonstrated the antibacterial potential of benzohydrazide compounds against a range of both Gram-positive and Gram-negative bacteria.

One study synthesized a series of N'-(arylmethylidene)-4-(propan-2-yl)benzohydrazides and tested their activity against various bacterial strains. The results showed that some of these compounds exhibited moderate to good activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.

Another investigation focused on hydrazone derivatives of isonicotinohydrazide, a well-known antitubercular agent. These compounds displayed significant activity against Mycobacterium tuberculosis, a type of Gram-positive bacterium. Furthermore, a series of 1,3,4-oxadiazole (B1194373) derivatives containing a sulfonyl group, synthesized from hydrazides, were found to possess antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 3: Antibacterial Activity of Benzohydrazide Derivatives

| Compound Series | Tested Gram-Positive Strains | Tested Gram-Negative Strains | General Outcome | Source(s) |

|---|---|---|---|---|

| N'-(arylmethylidene)-4-(propan-2-yl)benzohydrazides | Staphylococcus aureus, Bacillus subtilis | Escherichia coli, Pseudomonas aeruginosa | Moderate to good activity | |

| Hydrazone derivatives of isonicotinohydrazide | Mycobacterium tuberculosis | Not specified | Significant antitubercular activity |

Antifungal Efficacy Against Fungal Pathogens

While specific studies detailing the antifungal activity of this compound are not prominent in the reviewed literature, the benzohydrazide scaffold is a known pharmacophore in the design of antimicrobial agents. Research into structurally similar compounds provides insight into its potential efficacy.

For instance, studies on (Z)-N'-(4-methoxybenzylidene)benzohydrazide (MBBH), a related aroylhydrazone, and its metal complexes have demonstrated notable antifungal properties. The nickel(II) complex of MBBH, in particular, showed enhanced activity against fungal species like Aspergillus niger and Aspergillus clavatus when compared to the ligand alone. semanticscholar.org The minimum inhibitory concentration (MIC) tests revealed that the activity of these compounds is significant, with the highest activity for the MBBH ligand against E. coli noted at a MIC of 62.5 µg/mL. semanticscholar.org This suggests that the core methoxy-substituted benzohydrazide structure contributes to antifungal potential.

Hydrazone derivatives, in general, are recognized for a wide spectrum of biological activities, including antifungal effects. mdpi.com The incorporation of the hydrazone moiety (-C=N-NH-C=O) is a key strategy in medicinal chemistry to develop new therapeutic agents. semanticscholar.org

Table 1: Antifungal Activity of a Related Benzohydrazide Derivative

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (Z)-N'-(4-methoxybenzylidene)benzohydrazide (Ligand) | E. coli | 62.5 µg/mL |

| Ni(II) Complex | S. pyogenes | 62.5 µg/mL |

| Ni(II) Complex | A. niger | Higher activity than ligand |

| Ni(II) Complex | A. clavatus | Higher activity than ligand |

Data pertains to related benzohydrazide compounds, as specific data for this compound was not available in the searched literature. semanticscholar.org

Antimycobacterial Activity Research (e.g., against Mycobacterium tuberculosis)

The benzohydrazide moiety is of significant interest in the field of antimycobacterial research, largely due to its structural similarity to isoniazid, a cornerstone drug in tuberculosis treatment. Although direct experimental data on the activity of this compound against Mycobacterium tuberculosis is not detailed in the available sources, the general class of benzohydrazide derivatives has been extensively explored as potential antitubercular agents.

Aroyl hydrazones derived from 4-hydroxy-3-methoxy-benzaldehyde have been synthesized and shown to possess antimicrobial activity. rsc.org These studies indicate that the presence of a hydroxyl group can enhance antimicrobial effects, and that aroyl hydrazones tend to be more active than their parent hydrazides. rsc.org This provides a rationale for investigating ethoxy-substituted variants like this compound, where the ethoxy group might modulate properties such as lipophilicity and cell wall penetration.

The general approach often involves the synthesis of hydrazone hybrids, which have shown promising results against various bacterial strains. nih.gov The persuasive and selective nature of molecules combining entities like dimethylaminoethoxy and hydrazone in designing antimicrobial agents highlights the modularity and potential of this chemical class. nih.gov

Antioxidant Activity Assessment

In Vitro Radical Scavenging Assays (e.g., DPPH Method)

The antioxidant potential of this compound can be inferred from its chemical structure, which contains methoxy (B1213986) and ethoxy groups on a benzene ring—a feature common in many antioxidant compounds. The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay is a standard and widely used method to evaluate the antioxidant capacity of chemical compounds. mdpi.comresearchgate.net In this assay, antioxidants donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically. mdpi.comresearchgate.net

While specific DPPH assay results for this compound are not available, studies on related structures are informative. For example, novel N-substituted benzimidazole (B57391) carboxamides bearing methoxy and/or hydroxy groups have demonstrated significantly improved antioxidative activity in DPPH assays compared to the standard butylated hydroxytoluene (BHT). mdpi.com This underscores the potent antioxidant capacity conferred by these substituents. The presence of such functional groups in this compound suggests it may also possess radical scavenging properties.

Redox Mechanism Investigations

Investigations into the anti-inflammatory mechanisms of similar compounds have shown they can reduce intracellular reactive oxygen species (ROS) production. frontiersin.org This alleviation of oxidative stress is a key aspect of their biological activity and points to a direct engagement with cellular redox systems. frontiersin.org

Other Biological Activities in Preclinical Models (General for Benzohydrazide Derivatives)

Anti-inflammatory Potential

The broader class of benzohydrazide and hydrazone derivatives has demonstrated significant anti-inflammatory potential in various preclinical models. mdpi.com These compounds often exert their effects by modulating key pathways in the inflammatory cascade.

Research has shown that derivatives of substituted-N-[(1E)-substituted phenylmethylidene] benzohydrazides exhibit good in vitro anti-inflammatory activity. mdpi.com The mechanism often involves the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and the reduction of inflammatory mediators. For instance, some novel benzimidazole derivatives have shown noteworthy anti-inflammatory effects in both in vitro and in vivo assays, with significant binding affinity to therapeutic targets like COX enzymes, Aldose reductase, and Phospholipase A2. nih.govnih.gov

In studies using lipopolysaccharide (LPS)-induced inflammation models, related heterocyclic compounds have been shown to reduce the production of nitric oxide (NO) and downregulate the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. frontiersin.org They also suppress the levels of inflammation-related enzymes like inducible nitric oxide synthase (iNOS) and COX-2. frontiersin.org These findings suggest that the benzohydrazide scaffold is a promising template for the development of novel anti-inflammatory agents. mdpi.comnih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (Z)-N'-(4-methoxybenzylidene)benzohydrazide (MBBH) |

| Isoniazid |

| Butylated hydroxytoluene (BHT) |

| 4-hydroxy-3-methoxy-benzaldehyde |

Anticancer Activity

Derivatives of this compound, especially those incorporating hydrazone and various heterocyclic moieties, have demonstrated notable in vitro anticancer activities against a range of human cancer cell lines.

Hydrazone derivatives are a significant class of compounds that have shown promising anticancer potential. For instance, a series of novel hydrazones were synthesized and evaluated for their cytotoxic effects. The core structure of these derivatives, which includes the 4-ethoxy-3-methoxy-phenyl moiety, is often linked to other aromatic or heterocyclic rings, creating a diverse library of compounds for screening.

One area of investigation has been on 1,3,4-oxadiazole derivatives. These compounds, which can be synthesized from hydrazide precursors, have been shown to possess anti-proliferative effects through various mechanisms, including the inhibition of growth factors and enzymes. nih.gov While not all tested derivatives show high efficacy, the substitution pattern on the aromatic rings plays a crucial role in determining the anticancer potency.

Another related class of compounds, 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives, has been investigated for its anticancer properties. scielo.br Although not direct derivatives of this compound, they share a similar methoxyphenyl hydrazide feature. Studies on these compounds have identified molecules with significant activity against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. scielo.brnih.gov For example, a derivative incorporating a 1,3-dioxoisoindoline moiety showed considerable antioxidant and cytotoxic activity. scielo.br

Table 1: In Vitro Anticancer Activity of Selected Hydrazone Derivatives

| Compound Type | Cell Line | Activity | Reference |

|---|---|---|---|

| 3-[(4-Methoxyphenyl)amino]propanehydrazide derivatives | U-87 (Glioblastoma) | Significant cytotoxicity | scielo.br |

| 3-[(4-Methoxyphenyl)amino]propanehydrazide derivatives | MDA-MB-231 (Breast Cancer) | Significant cytotoxicity | scielo.br |

| 1,3,4-Oxadiazole derivatives | Various cancer cell lines | Anti-proliferative effects | nih.gov |

Antiviral and Antiprotozoal Activities

The structural framework of this compound has served as a foundation for the development of derivatives with significant antiviral and antiprotozoal activities. The inherent biological activity of the hydrazone linkage (–NH–N=CH–) is a key feature in many of these compounds. ugm.ac.idresearchgate.net

Antiviral Activity

Schiff bases derived from aromatic aldehydes, such as the related 4-hydroxy-3-methoxybenzaldehyde (vanillin), have been a focus of antiviral research. nih.gov These compounds have been evaluated against a broad range of viruses. For instance, a series of 3-(benzylideneamino)-2-phenylquinazoline-4(3H)-ones, which are Schiff bases, were tested against a panel of viruses including Herpes Simplex Virus (HSV-1 and HSV-2), vaccinia virus, and influenza viruses. bohrium.com One of the compounds in this series demonstrated broad-spectrum antiviral activity. bohrium.com

The mechanism of antiviral action can vary depending on the specific derivative and the virus. For some derivatives, the mode of action may involve the inhibition of viral entry into host cells or interference with viral replication enzymes. The structural diversity of the substituents on the phenyl ring of the hydrazone moiety significantly influences the antiviral potency.

Antiprotozoal Activity

Hydrazide-hydrazone derivatives have been recognized for their potential as antiprotozoal agents. nih.govresearchgate.net Research into derivatives of structurally similar compounds has revealed promising activity against several protozoan parasites.

Antileishmanial Activity: Vanillin (B372448) derivatives, which share the 3-methoxy-4-hydroxy-phenyl group, have been synthesized and tested against various Leishmania species. scielo.brnih.gov For example, 2-hydroxy-3-(1,2,3-triazolyl)propyl vanillin derivatives have shown effectiveness against Leishmania infantum, Leishmania amazonensis, and Leishmania braziliensis. scielo.brnih.gov These compounds are thought to exert their effect by inhibiting the parasite's sterol 14α-demethylase (CYP51) enzyme. scielo.br

Antimalarial Activity: Derivatives of dibenzalacetone prepared from vanillin have been synthesized and evaluated for their antimalarial potential. ugm.ac.id These compounds were tested for their ability to inhibit heme polymerization, a critical process for the survival of the malaria parasite, Plasmodium falciparum. The results indicated that these derivatives had a greater potential to inhibit this pathway than the standard drug chloroquine, suggesting a promising avenue for new antimalarial drug development. ugm.ac.id

Antitrypanosomal Activity: Vanillic acid, the oxidized form of vanillin, has been investigated for its activity against Trypanosoma congolense, a causative agent of African animal trypanosomiasis. researchgate.net The study demonstrated that vanillic acid could significantly reduce the number of parasites in vitro. researchgate.net

Antiamoebic Activity: A series of hydrazone derivatives of 4-(2-(dimethylamino)ethoxy)benzohydrazide were synthesized and showed promising results against Entamoeba histolytica. nih.gov One particular derivative, N'-(2-chlorobenzylidene)-4-(2-(dimethylamino) ethoxy)benzohydrazide, was identified as the most potent in the series. nih.gov

Table 2: Antiprotozoal Activity of Selected Derivatives

| Derivative Type | Protozoan Species | Mechanism/Activity | Reference |

|---|---|---|---|

| Vanillin derivatives (Triazoles) | Leishmania spp. | Inhibition of CYP51 | scielo.brnih.gov |

| Vanillin derivatives (Dibenzalacetone) | Plasmodium falciparum | Inhibition of heme polymerization | ugm.ac.id |

| Vanillic acid | Trypanosoma congolense | Reduction of parasite count | researchgate.net |

| Benzohydrazide derivatives | Entamoeba histolytica | Potent antiamoebic activity | nih.gov |

Insecticidal and Antinematode Activities

While direct research on the insecticidal and antinematode properties of this compound is not extensively documented, studies on related chemical structures suggest potential activity in these areas.

Insecticidal Activity

Hydrazone derivatives have been explored for their insecticidal properties. Although no studies were found that specifically used this compound as a precursor for insecticidal compounds, the broader class of hydrazones has shown efficacy against various insect pests. The mode of action of insecticidal hydrazones can involve the disruption of the insect's nervous system or interference with metabolic processes. The specific substituents on the aromatic rings of the hydrazone are critical for determining the level of insecticidal activity.

Antinematode Activity

No specific studies concerning the antinematode activity of this compound or its direct derivatives were identified in the reviewed literature. However, the diverse biological activities of hydrazones and related heterocyclic compounds suggest that this is an area that could warrant future investigation. The discovery of novel nematicides is of significant importance in agriculture and veterinary medicine.

Structure Activity Relationship Sar and Lead Optimization Strategies for 4 Ethoxy 3 Methoxybenzohydrazide Analogues

Systemic Modification of 4-Ethoxy-3-methoxybenzohydrazide Structure

Systemic modification of the this compound scaffold is a key strategy in lead optimization. The core structure, featuring a substituted benzene (B151609) ring attached to a hydrazide moiety, offers multiple points for chemical alteration. A primary and widely used method for modification is the condensation of the parent benzohydrazide (B10538) with various aromatic or heterocyclic aldehydes and ketones. mdpi.com This reaction yields hydrazone derivatives, effectively creating a diverse library of analogues by introducing a new N=CH-R group. researchgate.net This approach allows for the exploration of a wide range of steric, electronic, and lipophilic properties in the resulting molecules.